Csf1R-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26F3N5O3 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
5-methyl-N-[2-methyl-5-[[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H26F3N5O3/c1-15-4-5-19(14-21(15)30-24(35)22-10-16(2)36-31-22)29-23(34)17-11-18(25(26,27)28)13-20(12-17)33-8-6-32(3)7-9-33/h4-5,10-14H,6-9H2,1-3H3,(H,29,34)(H,30,35) |
InChI Key |
LXLAULDTUGCQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3CCN(CC3)C)C(F)(F)F)NC(=O)C4=NOC(=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Potent CSF1R Inhibitor: A Technical Overview
This guide provides a detailed examination of the discovery, synthesis, and biological evaluation of a representative CSF1R inhibitor, exemplified by the clinical-stage compound Pexidartinib (PLX3397). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the targeting of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage and monocyte function.
Introduction to CSF1R as a Therapeutic Target
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a key regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and monocytes.[1][2] Its activation is triggered by the binding of its two known ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3][4][5] Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation of several tyrosine residues in its intracellular domain.[2][3] This phosphorylation cascade creates docking sites for various effector proteins, initiating downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[5][6]
Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases. In oncology, the tumor microenvironment often exhibits high levels of CSF-1, which promotes the survival and pro-tumoral functions of tumor-associated macrophages (TAMs).[3] These TAMs can suppress anti-tumor immunity and contribute to tumor growth, angiogenesis, and metastasis.[3] Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy in cancer.[7] Beyond oncology, CSF1R signaling is also involved in inflammatory disorders and neurodegenerative diseases.[1][5]
Discovery of a Representative CSF1R Inhibitor: Pexidartinib (PLX3397)
The discovery of potent and selective CSF1R inhibitors like Pexidartinib (PLX3397) represents a significant advancement in targeting this pathway. Pexidartinib is an orally available small molecule inhibitor that has undergone extensive clinical development.[8] The discovery process for such inhibitors typically involves high-throughput screening of compound libraries to identify initial hits, followed by a structure-guided drug design and medicinal chemistry optimization process to improve potency, selectivity, and pharmacokinetic properties.
Synthesis of Pexidartinib
The chemical synthesis of Pexidartinib involves a multi-step process. While the specific proprietary details of the manufacturing process are not fully disclosed in the public domain, the general synthetic routes for similar kinase inhibitors often involve the coupling of key heterocyclic core structures. For Pexidartinib, this would likely involve the synthesis of the central pyridine core, followed by the sequential addition of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine and the (chlorophenyl)(cyclopropyl)methanamine side chains through various coupling reactions.
Quantitative Biological Data
The biological activity of CSF1R inhibitors is characterized by various in vitro and cellular assays. The following tables summarize key quantitative data for Pexidartinib.
| Parameter | Value | Assay Type | Reference |
| IC50 (CSF1R) | 16 nM | Kinase Assay | [8] |
| IC50 (c-Kit) | 13 nM | Kinase Assay | [8] |
| IC50 (FLT3) | 27 nM | Kinase Assay | [8] |
| EC50 | Not Available | Cellular Assay | |
| Half-life (t1/2) | ~18 hours | Human Pharmacokinetics | [8] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the characterization of CSF1R inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CSF1R kinase domain.
Protocol:
-
Reagents and Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., Pexidartinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo®)
-
96-well plates
-
-
Procedure:
-
Add the kinase assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the recombinant CSF1R kinase to the wells.
-
Incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at room temperature to allow for phosphorylation of the substrate.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo®, which correlates with kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular Phosphorylation Assay
This assay assesses the ability of an inhibitor to block CSF1R autophosphorylation in a cellular context.
Protocol:
-
Reagents and Materials:
-
A cell line expressing CSF1R (e.g., M-NFS-60 or THP-1 cells)
-
Cell culture medium
-
Recombinant human CSF-1 ligand
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-CSF1R and total CSF1R
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Plate the CSF1R-expressing cells and culture overnight.
-
Starve the cells in a serum-free medium to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with recombinant CSF-1 to induce CSF1R phosphorylation.
-
Lyse the cells to extract cellular proteins.
-
Quantify the level of phosphorylated CSF1R and total CSF1R using Western blotting or an ELISA-based method.
-
Determine the EC50 value by analyzing the dose-dependent inhibition of CSF1R phosphorylation.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cells that depend on CSF1R signaling for growth.
Protocol:
-
Reagents and Materials:
-
M-NFS-60 cells (a murine macrophage cell line dependent on CSF-1 for proliferation)
-
Cell culture medium supplemented with CSF-1
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate in a medium containing CSF-1.
-
Add the test compound at a range of concentrations.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Measure cell viability using a reagent that quantifies ATP levels, which correlates with the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: Simplified CSF1R signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Technical Guide to Csf1R Inhibitor Specificity and Selectivity
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), a member of the class III receptor tyrosine kinase family, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1][2] Its central role in orchestrating the tumor microenvironment has made it a compelling target for therapeutic intervention in oncology and inflammatory diseases.[3][4] The development of small molecule inhibitors against Csf1R has been a significant focus of drug discovery efforts. This guide provides an in-depth technical overview of the target specificity and selectivity of Csf1R inhibitors, using the well-characterized compound Pexidartinib (PLX3397) as a representative example, due to the lack of publicly available information on a compound specifically named "Csf1R-IN-20".
Target Specificity: Gauging Potency Against Csf1R
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the drug required to inhibit the activity of the target enzyme by 50%. For Csf1R inhibitors, this is typically determined through in vitro kinase assays.
Quantitative Analysis of Csf1R Inhibition
The inhibitory activity of Pexidartinib against Csf1R and other closely related kinases is summarized in the table below. This data highlights the compound's high potency for its intended target.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Csf1R | 13 | Biochemical | [1] |
| c-KIT | 27 | Biochemical | [1] |
| FLT3 | 160 | Biochemical | [1] |
Table 1: Inhibitory activity of Pexidartinib against Csf1R and related kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a Csf1R inhibitor is a biochemical kinase assay. The following provides a generalized protocol.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against recombinant human Csf1R kinase.
Materials:
-
Recombinant human Csf1R kinase domain
-
ATP (Adenosine triphosphate)
-
Poly-Glu-Tyr (4:1) substrate
-
Test compound (e.g., Pexidartinib)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the recombinant Csf1R kinase, the peptide substrate, and the diluted test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Profile: Distinguishing Friend from Foe
While high potency against the primary target is crucial, the safety and efficacy of a kinase inhibitor are also heavily dependent on its selectivity. A highly selective inhibitor will have minimal activity against other kinases, thereby reducing the potential for off-target side effects.
Kinome-Wide Selectivity Screening
To assess the selectivity of a Csf1R inhibitor, it is typically screened against a large panel of kinases, often representing the entire human kinome. The results of such screens provide a comprehensive view of the compound's off-target activities.
| Kinase | Percent Inhibition @ 1 µM |
| Csf1R | >95% |
| c-KIT | >90% |
| FLT3 | >80% |
| PDGFRβ | >70% |
| VEGFR2 | <20% |
| EGFR | <10% |
| SRC | <10% |
Table 2: Representative selectivity profile of a Csf1R inhibitor against a panel of kinases. The data is illustrative and based on typical profiles of potent Csf1R inhibitors.
Experimental Protocol: Cellular Csf1R Autophosphorylation Assay
To confirm the on-target activity of an inhibitor in a cellular context, a Csf1R autophosphorylation assay is often employed. This assay measures the ability of the compound to block the ligand-induced phosphorylation of Csf1R in cells.
Objective: To determine the cellular potency of a Csf1R inhibitor by measuring the inhibition of Csf1-induced Csf1R autophosphorylation.
Materials:
-
Cell line expressing Csf1R (e.g., M-NFS-60)
-
Recombinant human Csf1 ligand
-
Test compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-Csf1R (Tyr723) and anti-total-Csf1R
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture and Starvation: Culture Csf1R-expressing cells to confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a saturating concentration of Csf1 for a short period (e.g., 15 minutes) to induce Csf1R autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.
-
Detection (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-phospho-Csf1R antibody to detect the phosphorylated receptor.
-
Strip and re-probe the membrane with an anti-total-Csf1R antibody to normalize for protein loading.
-
-
Detection (ELISA):
-
Use a sandwich ELISA format with a capture antibody for total Csf1R and a detection antibody for phospho-Csf1R.
-
-
Data Analysis: Quantify the levels of phosphorylated Csf1R relative to total Csf1R at each inhibitor concentration. Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the Csf1R signaling pathway and the experimental workflows used to characterize inhibitors can aid in understanding the mechanism of action and the rationale behind the experimental design.
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Csf1R-IN-20
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colony-stimulating factor 1 receptor (Csf1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. Its dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide focuses on Csf1R-IN-20, a recently identified inhibitor of Csf1R. We will delve into its structure-activity relationship (SAR), present available quantitative data, and provide detailed experimental protocols for key assays relevant to its evaluation. This document aims to be a comprehensive resource for researchers and drug development professionals working on Csf1R-targeted therapies.
Introduction to Csf1R and Its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a member of the class III receptor tyrosine kinase family. Ligand binding, primarily by CSF-1 (M-CSF) or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for myeloid cell function. In pathological contexts, aberrant Csf1R signaling can promote tumor growth and metastasis by supporting tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.
Small molecule inhibitors of Csf1R have emerged as a promising therapeutic strategy. These inhibitors typically target the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent downstream signaling. This compound is a novel inhibitor that has been identified with activity against Csf1R.
This compound: Structure and Potency
This compound, also referred to as compound 7a in the primary literature, is an N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C25H26F3N5O3 |
| Molecular Weight | 501.50 g/mol |
| CAS Number | 2935479-57-3 |
| SMILES | O=C(C1=NOC(C)=C1)NC2=CC(NC(C3=CC(C(F)(F)F)=CC(N4CCN(C)CC4)=C3)=O)=CC=C2C |
Table 2: In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Csf1R | 467 | Biochemical Kinase Assay | [1] |
Note: Due to the limited availability of the full-text research article, a comprehensive structure-activity relationship (SAR) table with analogs of this compound cannot be provided at this time. The primary literature suggests that this compound is part of a series of dual Csf1R/c-Kit inhibitors with improved stability and blood-brain barrier permeability.
Signaling Pathways and Experimental Workflows
Csf1R Signaling Pathway
The following diagram illustrates the canonical Csf1R signaling cascade upon ligand binding.
General Experimental Workflow for Csf1R Inhibitor Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of Csf1R inhibitors like this compound.
Experimental Protocols
General Synthesis of N-phenyl-5-methylisoxazole-3-carboxamides
While the specific, detailed synthesis protocol for this compound is contained within the primary research article, a general procedure for the synthesis of similar N-phenyl-5-methylisoxazole-3-carboxamide derivatives can be outlined as follows, based on established chemical literature.
Scheme 1: General Synthetic Route
-
Synthesis of 5-methylisoxazole-3-carboxylic acid: This can be achieved through various methods, often starting from ethyl acetoacetate and hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester to the carboxylic acid.
-
Activation of the Carboxylic Acid: The 5-methylisoxazole-3-carboxylic acid is activated for amide bond formation. This is typically done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).
-
Amide Coupling: The activated carboxylic acid derivative is then reacted with the appropriate aniline derivative (in the case of this compound, a substituted 2-methylaniline) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or dimethylformamide) to yield the final N-phenyl-5-methylisoxazole-3-carboxamide product.
-
Purification: The final compound is purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC.
Csf1R Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the IC50 of inhibitors against Csf1R.
Materials:
-
Recombinant human Csf1R (kinase domain)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
To each well of a 96-well plate, add 5 µL of the diluted inhibitor. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of kinase buffer with the corresponding DMSO concentration.
-
Prepare the enzyme solution by diluting the recombinant Csf1R in kinase assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well, except for the negative control wells (add 10 µL of kinase buffer instead).
-
Prepare the substrate/ATP solution by mixing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Csf1R Auto-phosphorylation Assay
This assay measures the ability of an inhibitor to block ligand-induced Csf1R phosphorylation in a cellular context.
Materials:
-
A cell line endogenously expressing Csf1R (e.g., M-NFS-60 or THP-1 cells) or a cell line engineered to overexpress Csf1R.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human CSF-1.
-
This compound or other test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-phospho-Csf1R (Tyr723) antibody.
-
Anti-total-Csf1R antibody.
-
HRP-conjugated secondary antibody.
-
ELISA plates or Western blot equipment.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
The next day, starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) at 37°C.
-
Wash the cells with cold PBS and then lyse the cells with lysis buffer.
-
Determine the protein concentration of each lysate.
-
The level of phosphorylated Csf1R can be quantified using a sandwich ELISA or by Western blotting.
-
For ELISA: Coat an ELISA plate with a capture antibody for total Csf1R. Add the cell lysates to the wells. Detect the phosphorylated Csf1R using an anti-phospho-Csf1R antibody conjugated to HRP or a biotinylated anti-phospho-Csf1R antibody followed by streptavidin-HRP. Add a colorimetric substrate and measure the absorbance.
-
For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-Csf1R and anti-total-Csf1R antibodies.
-
-
Normalize the phospho-Csf1R signal to the total Csf1R signal.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a novel small molecule inhibitor of Csf1R with a reported IC50 of 467 nM. Its N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide scaffold represents a promising starting point for the development of potent and selective Csf1R inhibitors. This technical guide has provided the available structural and quantitative data for this compound, along with detailed, standardized protocols for its biochemical and cellular evaluation. The provided diagrams of the Csf1R signaling pathway and a general experimental workflow offer a clear visual aid for researchers in this field. Further investigation into the structure-activity relationship of the this compound series, as detailed in the primary literature, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
References
Csf1R-IN-20 in vitro kinase assay
An In-Depth Technical Guide to the Csf1R-IN-20 In Vitro Kinase Assay
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. This guide will proceed using the publicly available data for a structurally related and potent Csf1R inhibitor, CSF1R-IN-3 , as a representative compound for the purposes of illustrating the principles and methodologies of an in vitro kinase assay for this target.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of the mononuclear phagocyte system, which includes monocytes, macrophages, and microglia.[1] Ligand binding of either CSF1 or IL-34 to CSF1R triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[1] These pathways, including PI3K/Akt, ERK1/2, and JAK/STAT, are crucial for the proliferation, survival, and differentiation of myeloid cells.[2] Dysregulation of CSF1R signaling is implicated in a range of pathologies, from cancer and inflammatory disorders to neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides a detailed overview of the in vitro kinase assay for evaluating inhibitors of CSF1R, using CSF1R-IN-3 as a case study.
Quantitative Data Summary
The potency and selectivity of a kinase inhibitor are critical parameters in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. For CSF1R-IN-3, the following activity has been reported:
| Compound | Target | IC50 (nM) | Assay Type |
| CSF1R-IN-3 | CSF1R | 2.1 | Biochemical Kinase Assay |
Data sourced from publicly available information.[4]
Kinase Selectivity Profile (Illustrative)
Selectivity is paramount to minimize off-target effects. A comprehensive kinase panel is typically screened to assess an inhibitor's specificity. The following table illustrates a hypothetical selectivity profile for a potent CSF1R inhibitor against other closely related kinases.
| Kinase | Inhibition (%) at 1 µM |
| CSF1R | >99 |
| KIT | <10 |
| FLT3 | <15 |
| PDGFRβ | <5 |
| VEGFR2 | <20 |
Experimental Protocols
A variety of in vitro kinase assay formats can be employed to measure the activity of CSF1R and the potency of its inhibitors. Below is a generalized, yet detailed, protocol based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant Human CSF1R (catalytic domain)
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Csf1R-IN-3 (or test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96- or 384-well white, low-volume assay plates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the desired concentration of recombinant CSF1R and Poly (Glu, Tyr) substrate.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ATP for the CSF1R enzyme.
-
Prepare serial dilutions of Csf1R-IN-3 in DMSO, and then dilute these into Kinase Assay Buffer to create a 4X inhibitor solution. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of the assay plate. For control wells (no inhibition), add 5 µL of Kinase Assay Buffer with the equivalent concentration of DMSO.
-
Add 10 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
CSF1R Signaling Pathway
Caption: A simplified diagram of the CSF1R signaling cascade.
In Vitro Kinase Assay Workflow
Caption: A flowchart illustrating the key steps of an in vitro kinase assay.
References
An In-depth Technical Guide to the Preliminary Studies of Representative CSF1R Inhibitors
Disclaimer: Preliminary studies on a specific molecule designated "Csf1R-IN-20" are not publicly available. This guide provides a comprehensive overview of the preclinical evaluation of several well-characterized Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, serving as a representative model for the preliminary studies of a novel CSF1R inhibitor. The data and methodologies presented are synthesized from published research on compounds such as Pexidartinib (PLX3397), GW2580, and others.
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a key regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1][2] Dysregulation of the CSF1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Consequently, the development of small molecule inhibitors targeting CSF1R is an area of intense research. This document outlines the typical preliminary studies conducted to characterize a novel CSF1R inhibitor, using a composite of data from representative molecules.
Mechanism of Action
CSF1R is activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.[3] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[3] This, in turn, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for the physiological functions of macrophages and microglia.[4][5] CSF1R inhibitors are typically ATP-competitive small molecules that bind to the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[6]
Data Presentation
Biochemical Activity
The initial characterization of a novel CSF1R inhibitor involves determining its potency against the target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | CSF1R IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | 13 | [7] |
| Sunitinib | 5 | [8] |
| Dasatinib | 2 | [8] |
| Imatinib | 21 | [8] |
| Axitinib | 78 | [8] |
| BLZ945 | 1 | [9] |
| ARRY-382 | 9 | [9] |
| DCC-3014 | 3 | [9] |
| Edicotinib (JNJ-40346527) | 3.2 | [9] |
Table 1: Biochemical IC50 values of representative CSF1R tyrosine kinase inhibitors.
Kinase Selectivity
To assess the specificity of a new inhibitor, its activity is tested against a panel of other kinases, particularly those with high structural similarity to CSF1R, such as c-KIT, FLT3, and PDGFR.
| Compound | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | 27 | 160 | N/A | [7] |
| BLZ945 | 3200 | 9100 | 4800 | [9] |
| DCC-3014 | 1600 | N/A | 2800 | [9] |
| Edicotinib (JNJ-40346527) | 20 | 190 | N/A | [9] |
Table 2: Kinase selectivity profile of representative CSF1R inhibitors. A higher IC50 value indicates lower potency against the off-target kinase, signifying greater selectivity for CSF1R.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound against the CSF1R kinase.
Methodology:
-
Reagents: Recombinant human CSF1R kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound. A kinase assay buffer provides the optimal reaction environment.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant CSF1R enzyme is incubated with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation as an indicator of kinase activity.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
Objective: To assess the ability of a test compound to inhibit CSF1R autophosphorylation in a cellular context.
Methodology:
-
Cell Line: A cell line that endogenously expresses CSF1R (e.g., human peripheral blood mononuclear cells) or a cell line engineered to overexpress CSF1R.[3]
-
Procedure:
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with a CSF1R ligand (e.g., recombinant human CSF-1) to induce receptor autophosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
The level of phosphorylated CSF1R is measured using techniques such as Western blotting with a phospho-specific CSF1R antibody or a sandwich ELISA.
-
-
Data Analysis: The inhibition of CSF1R phosphorylation at each compound concentration is quantified, and the IC50 value is calculated.
Visualizations
Caption: Csf1R Signaling Pathway.
Caption: Experimental Workflow for a Kinase Inhibition Assay.
Caption: Logical Flow from Csf1R Inhibition to Therapeutic Effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
The Pharmacology of Pexidartinib: A Technical Overview of a CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the type III receptor tyrosine kinase family, is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] Pexidartinib (formerly PLX3397), an orally bioavailable small-molecule inhibitor, selectively targets CSF1R and is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder driven by CSF1 overexpression.[5][6] This technical guide provides an in-depth overview of the pharmacology of Pexidartinib, serving as a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
Pexidartinib functions as a selective tyrosine kinase inhibitor, primarily targeting the CSF1/CSF1R pathway.[5] It stabilizes CSF1R in its auto-inhibited state by interacting with the juxtamembrane region, which in turn inactivates the kinase domain.[3][7] This prevents the binding of ATP and the subsequent ligand-induced autophosphorylation of the receptor, effectively blocking downstream signaling.[3][7] In addition to CSF1R, Pexidartinib also exhibits inhibitory activity against other receptor tyrosine kinases, including KIT proto-oncogene receptor tyrosine kinase (c-KIT) and FMS-like tyrosine kinase 3 (FLT3), particularly with internal tandem duplication (ITD) mutations.[5][8]
Below is a diagram illustrating the CSF1R signaling pathway and the inhibitory action of Pexidartinib.
Quantitative Pharmacological Data
The pharmacological profile of Pexidartinib has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
In Vitro Potency of Pexidartinib
| Target | IC50 (nM) | Assay Type | Reference |
| CSF1R | 17 - 20 | Cell-free kinase assay | [3][9] |
| c-KIT | 10 - 12 | Cell-free kinase assay | [3][9] |
| FLT3-ITD | 9 - 160 | Cell-free kinase assay | [3][9] |
In Vivo Pharmacokinetics of Pexidartinib in Healthy Subjects (Single 400 mg Oral Dose)
| Parameter | Value | Unit | Reference |
| Tmax (Time to Peak Concentration) | 1.75 | hours | [10] |
| Cmax (Peak Plasma Concentration) | 3523.6 | ng/mL | [11] |
| t1/2 (Elimination Half-life) | 28.7 | hours | [10] |
| Oral Bioavailability | 44% | % | [10] |
| Major Route of Elimination | Feces (64.8%) | % of dose | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. Below are representative protocols for key experiments in the evaluation of a CSF1R inhibitor like Pexidartinib.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
This assay is a fluorescence-based, coupled-enzyme format used to determine the in vitro inhibitory activity of a compound against a panel of kinases.
Principle: The assay measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. Kinase inhibition leads to less phosphorylation, increased cleavage of the substrate, and a higher fluorescent signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffers, kinase, substrate (peptide), and ATP solutions. Serially dilute the test compound (e.g., Pexidartinib) to the desired concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, the test compound, and the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Development Reaction: Add the development reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide. Incubate for a specified time (e.g., 60 minutes).
-
Signal Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no kinase). Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cells that depend on CSF1R signaling.
Protocol Outline:
-
Cell Culture: Culture a CSF1-dependent cell line (e.g., M-NFS-60 cells) in appropriate media supplemented with recombinant CSF1.
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound (Pexidartinib) to the wells. Include vehicle-only and no-cell controls.
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
In Vivo Tumor Model Efficacy Study
This type of study evaluates the anti-tumor activity of the inhibitor in a living organism.
Protocol Outline:
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice xenografted with a human tumor cell line that overexpresses CSF1, or a syngeneic model where the tumor and the host are from the same genetic background.
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the animals.
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound (Pexidartinib) orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Assessment: At the end of the study, collect tumor and blood samples to analyze biomarkers of target engagement, such as the number of tumor-associated macrophages (TAMs) or the phosphorylation status of CSF1R.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Evaluate statistical significance and assess the overall anti-tumor efficacy.
Experimental Workflow for Kinase Inhibitor Development
The development of a kinase inhibitor follows a structured workflow, from initial screening to preclinical and clinical evaluation. The diagram below outlines this general process.
Conclusion
Pexidartinib is a potent and selective CSF1R inhibitor with a well-characterized pharmacological profile. Its mechanism of action, involving the inhibition of CSF1R and other key tyrosine kinases, has demonstrated significant clinical benefit, particularly in the treatment of tenosynovial giant cell tumor.[6][12][13] The data and protocols presented in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel kinase inhibitors, providing a foundation for further investigation into the therapeutic potential of targeting the CSF1R pathway.
References
- 1. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metrumrg.com [metrumrg.com]
- 12. Pexidartinib improves physical functioning and stiffness in patients with tenosynovial giant cell tumor: results from the ENLIVEN randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Csf1R-IN-20 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of microglia, the resident immune cells of the central nervous system. Dysregulation of Csf1R signaling and subsequent microglial activation are implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Inhibition of Csf1R has emerged as a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects. Csf1R-IN-20 is a recently developed inhibitor of Csf1R, offering a new tool for researchers studying the role of microglia in neurological disorders. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key data, and detailed protocols for its use in preclinical research.
This compound: Mechanism of Action
This compound, also identified as compound 7a in a recent publication, is a small molecule inhibitor that targets the kinase activity of Csf1R.[1] By binding to the ATP-binding site of the receptor's intracellular kinase domain, this compound prevents the autophosphorylation and activation of Csf1R that is normally induced by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34). This blockade of Csf1R signaling disrupts the downstream pathways responsible for microglial proliferation, survival, and activation. Consequently, treatment with this compound can lead to a reduction in the number of microglia in the central nervous system, a phenomenon often referred to as microglia depletion. This allows for the investigation of the roles of microglia in both healthy and diseased states.
Data Presentation
The following tables summarize the available quantitative data for this compound and other commonly used Csf1R inhibitors for comparative purposes.
Table 1: In Vitro Potency of Csf1R Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 7a) | Csf1R | 467 | [1] |
| Compound 7d | Csf1R | 33 | [2] |
| Compound 7e | Csf1R | 31 | [2] |
| Compound 9a | Csf1R | 64 | [2] |
Note: Compounds 7d, 7e, and 9a are from the same chemical series as this compound (7a) and exhibit greater potency.[2]
Table 2: Overview of Commonly Used Csf1R Inhibitors in Neurodegenerative Disease Models
| Inhibitor | Typical In Vivo Dose & Administration | Key In Vivo Effects | Reference |
| PLX3397 (Pexidartinib) | 290 mg/kg in chow | ~50% microglia depletion in 3 days, up to 99% by 3 weeks. | |
| PLX5622 | 1200 ppm in chow | >95% microglia depletion within 7 days. | [3] |
| GW2580 | Oral gavage or formulated in chow | Blocks microglial proliferation. |
Signaling Pathway Diagram
Caption: Csf1R signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are generalized based on standard laboratory procedures and may require optimization for specific experimental setups.
Protocol 1: In Vitro Csf1R Kinase Assay
This protocol is to determine the inhibitory activity of this compound on Csf1R kinase activity.
Materials:
-
Recombinant human Csf1R kinase domain
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Add 12.5 µL of the master mix to each well of a 96-well plate.
-
Add 2.5 µL of the diluted this compound or DMSO (for control) to the respective wells.
-
Initiate the kinase reaction by adding 10 µL of diluted recombinant Csf1R kinase to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro Csf1R kinase assay.
Protocol 2: In Vivo Microglia Depletion in a Mouse Model of Neurodegenerative Disease
This protocol describes the administration of a Csf1R inhibitor to deplete microglia in a mouse model. Dosing for this compound would need to be empirically determined, but protocols for similar inhibitors can be adapted.
Materials:
-
Animal model of a neurodegenerative disease (e.g., 5xFAD mice for Alzheimer's)
-
This compound (formulated for oral administration) or another Csf1R inhibitor like PLX5622.
-
Control diet and inhibitor-formulated diet (e.g., 1200 ppm PLX5622 in AIN-76A chow).
-
Standard animal housing and care facilities.
Procedure:
-
Acclimate animals to the housing conditions and baseline diet.
-
Divide animals into control and treatment groups.
-
Provide the control group with the standard diet and the treatment group with the diet containing the Csf1R inhibitor.
-
Administer the respective diets for the desired duration (e.g., 7 days to 3 weeks for significant depletion).
-
Monitor the animals daily for any adverse effects.
-
At the end of the treatment period, euthanize the animals and collect brain tissue for analysis.
Caption: Workflow for in vivo microglia depletion using a Csf1R inhibitor.
Protocol 3: Immunohistochemical Analysis of Microglia Depletion
This protocol is for visualizing and quantifying the reduction of microglia in brain tissue following Csf1R inhibitor treatment.
Materials:
-
Fixed and sectioned brain tissue (e.g., 40 µm floating sections).
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
-
Primary antibody against a microglial marker (e.g., rabbit anti-Iba1).
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope or confocal microscope.
Procedure:
-
Wash the brain sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Incubate the sections with the primary antibody (e.g., anti-Iba1 at 1:500 dilution) in blocking solution overnight at 4°C.
-
Wash the sections thoroughly in PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody (e.g., at 1:1000 dilution) and DAPI in blocking solution for 2 hours at room temperature, protected from light.
-
Wash the sections in PBS.
-
Mount the sections onto glass slides with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of Iba1-positive cells in defined brain regions to determine the extent of microglia depletion.
Protocol 4: Western Blot Analysis of Csf1R Phosphorylation
This protocol is to assess the inhibition of Csf1R signaling by measuring its phosphorylation status in cell lysates.
Materials:
-
Cell culture of microglia or other Csf1R-expressing cells.
-
This compound.
-
CSF-1 or IL-34 ligand.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Csf1R (e.g., Tyr723) and anti-total-Csf1R.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells and treat with this compound or vehicle (DMSO) for a specified time.
-
Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 5-15 minutes) to induce Csf1R phosphorylation.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Csf1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Csf1R antibody to normalize for protein loading.
Conclusion
This compound represents a valuable addition to the toolkit for researchers investigating the role of microglia and neuroinflammation in neurodegenerative diseases. Its ability to inhibit Csf1R provides a means to modulate microglial activity and numbers, thereby enabling a deeper understanding of their contribution to disease pathogenesis. The protocols provided herein offer a starting point for the application of this compound and other Csf1R inhibitors in a research setting. As with any experimental tool, careful optimization and validation are crucial for obtaining robust and reproducible results. Further characterization of this compound's in vivo efficacy, safety profile, and effects in various disease models will be essential for its broader application in the field of neurodegenerative disease research.
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Csf1R-IN-20 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages and their progenitors.[1] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. Csf1R-IN-20 is a small molecule inhibitor of CSF1R with an IC50 of 467 nM, capable of inhibiting CSF1R auto-phosphorylation. These application notes provide a comprehensive guide for the utilization of this compound in immunofluorescence staining applications, enabling researchers to visualize and quantify the effects of CSF1R inhibition on target cell populations within the tissue microenvironment.
CSF1R Signaling Pathway
The binding of CSF1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and differentiation.
Caption: Overview of the CSF1R signaling cascade.
Quantitative Data Summary
The following table summarizes the quantitative effects of CSF1R inhibitors on macrophage and microglia populations as determined by immunofluorescence analysis in various preclinical models. This data provides an expected range of depletion or modulation that can be achieved with CSF1R inhibition.
| CSF1R Inhibitor | Model System | Target Cell Type | Marker(s) | Percent Reduction (Mean ± SD) | Reference |
| BLZ945 | MDA-BrM (Breast Cancer Brain Metastasis) | Tumor-Associated Macrophages (TAMs) | IBA1+ | ~50% | [2] |
| BLZ945 | 99LN-BrM (Breast Cancer Brain Metastasis) | Tumor-Associated Macrophages (TAMs) | IBA1+ | ~60% | [2] |
| BLZ945 | SIV-infected Rhesus Macaques (Frontal Cortex) | Macrophages | CD163+ | ~40-60% (dose-dependent) | [3] |
| BLZ945 | SIV-infected Rhesus Macaques (Frontal Cortex) | Macrophages | CD206+ | ~50-70% (dose-dependent) | [3] |
| PLX5622 | C57BL/6J Mice (Brain) | Microglia | P2Y12+ | ~95% | [4] |
| PLX5622 | C57BL/6J Mice (Choroid) | Macrophages | MHCII+, IBA1+ | ~90% | [5] |
Experimental Protocols
Immunofluorescence Staining for Macrophage/Microglia Depletion Following this compound Treatment
This protocol provides a general framework for immunofluorescence staining to assess the in situ effects of this compound on target cell populations in tissue sections. Optimization of antibody concentrations, incubation times, and this compound treatment conditions (dose and duration) is recommended for specific experimental models.
Materials:
-
Tissue samples (formalin-fixed, paraffin-embedded or fresh-frozen)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-IBA1, rat anti-CD68, rabbit anti-P2Y12)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-rat Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Experimental Workflow:
Caption: A generalized workflow for immunofluorescence staining.
Procedure:
-
Tissue Preparation:
-
For paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
For frozen tissues, allow sections to air dry at room temperature.
-
-
Antigen Retrieval (for paraffin-embedded tissues):
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., sodium citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or microwave. Allow slides to cool to room temperature.
-
-
Permeabilization:
-
Wash sections with PBS.
-
Incubate sections in permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate sections in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash sections three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer, protecting it from light.
-
Incubate sections with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash sections three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate sections with DAPI solution for 5 minutes at room temperature in the dark to stain cell nuclei.
-
Wash once with PBS.
-
-
Mounting:
-
Mount coverslips onto the slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore.
-
Quantify the number of positive cells or the fluorescence intensity in defined regions of interest using image analysis software (e.g., ImageJ, CellProfiler).
-
Troubleshooting
-
High Background:
-
Increase the duration or concentration of the blocking step.
-
Ensure adequate washing between antibody incubation steps.
-
Titer primary and secondary antibodies to determine the optimal dilution with the best signal-to-noise ratio.
-
-
Weak or No Signal:
-
Verify the expression of the target protein in the tissue.
-
Optimize the antigen retrieval method for paraffin-embedded tissues.
-
Increase the concentration or incubation time of the primary antibody.
-
Check the excitation and emission spectra of the fluorophores and the microscope filter settings.
-
-
Non-specific Staining:
-
Include appropriate controls, such as isotype controls for monoclonal primary antibodies and secondary antibody-only controls.
-
Ensure the blocking serum is from the same species as the secondary antibody was raised in.
-
Conclusion
This compound is a valuable tool for investigating the biological roles of CSF1R-positive cells, particularly macrophages and microglia, in various physiological and pathological contexts. The provided protocols and data serve as a comprehensive resource for researchers to effectively employ this inhibitor in immunofluorescence studies, enabling the visualization and quantification of its effects on the cellular composition of tissues. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization | eLife [elifesciences.org]
Application Notes and Protocols for Csf1R-IN-20 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and microglia.[1][2] Its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), activate downstream signaling cascades, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for myeloid cell function.[3][4] Dysregulation of the Csf1R signaling pathway is implicated in various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.[1][5]
Csf1R-IN-20 is a novel inhibitor of Csf1R with a reported IC50 of 467 nM.[1] It belongs to a series of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamides designed as dual Csf1R/c-Kit inhibitors with potential for improved stability and blood-brain barrier permeability. While detailed in vivo studies for this compound have not yet been published, this document provides comprehensive application notes and generalized protocols based on the extensive research conducted with other potent and selective Csf1R inhibitors. These protocols can serve as a valuable starting point for designing and executing animal studies with this compound and other similar compounds.
Csf1R Signaling Pathway
The binding of CSF-1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events critical for myeloid cell biology.
References
- 1. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of amido-benzisoxazoles as potent c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Csf1R-IN-20 concentration for cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Csf1R-IN-20 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) tyrosine kinase.[1][2] Csf1R is crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and microglia.[1][3][4][5] Upon ligand binding (CSF-1 or IL-34), Csf1R dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which promotes cell viability.[5][6][7] this compound competitively binds to the ATP-binding pocket of the Csf1R kinase domain, preventing phosphorylation and subsequent downstream signaling, thereby leading to decreased cell viability and proliferation in Csf1R-dependent cells.[1][7]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. For initial dose-response experiments, it is advisable to test a broad range of concentrations. Based on data from similar Csf1R inhibitors like PLX5622 and Pexidartinib (PLX3397), a starting range of 10 nM to 10 µM is recommended for in vitro studies.[8] Some studies have shown effects of Csf1R inhibitors at concentrations as low as 0.5 µM, with significant cytotoxicity observed at higher concentrations around 20 µM in certain cell types like oligodendrocyte progenitor cells.[8]
Q3: How can I determine the IC50 value of this compound for my specific cell line?
A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves treating your cells with a serial dilution of this compound for a fixed period (e.g., 24, 48, or 72 hours). Cell viability is then measured using an appropriate assay (e.g., MTT, MTS, or a luminescent ATP-based assay).[9][10] The IC50 value is calculated by fitting the resulting dose-response curve to a four-parameter logistic equation. It is crucial to select a concentration range that brackets the 50% inhibition level.[11]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective Csf1R inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[3] For instance, the related inhibitor Pexidartinib (PLX3397) also shows activity against c-Kit and has some cross-reactivity with other tyrosine kinases like FLT3 and KDR.[8] It is important to consider these potential off-target effects when interpreting results, especially at high concentrations.[12] Comparing the effects of this compound with other Csf1R inhibitors or using genetic knockdown of Csf1R can help validate that the observed phenotype is due to on-target inhibition.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of the compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Ensure thorough mixing of this compound in the media before adding to the cells.[13][14] |
| No significant decrease in cell viability even at high concentrations | The cell line may not be dependent on Csf1R signaling for survival. The compound may have degraded. | Confirm Csf1R expression in your cell line via Western blot, flow cytometry, or qPCR. Prepare fresh dilutions of this compound from a new stock solution. Consider a different class of inhibitors if the cells are confirmed to be Csf1R-negative. |
| Complete cell death at the lowest tested concentration | The starting concentration is too high for the specific cell line. | Perform a broader dose-response experiment with a wider range of lower concentrations (e.g., starting from the picomolar or low nanomolar range).[11] |
| Inconsistent results between experiments | Variations in experimental parameters such as cell passage number, confluency at the time of treatment, or incubation time. | Maintain a consistent cell culture practice, using cells within a defined passage number range. Seed cells at a consistent density and treat them at the same level of confluency. Use a standardized incubation time for all experiments.[13][14] |
| Precipitation of this compound in the culture medium | The concentration of the inhibitor exceeds its solubility in the medium. The solvent concentration (e.g., DMSO) is too high. | Check the solubility information for this compound. If not available, perform a solubility test. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[13] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At each time point, measure cell viability using your chosen assay (e.g., MTT or CellTiter-Glo).
-
Analysis: Select the seeding density that results in exponential growth throughout the experiment and provides a signal within the linear range of the assay.[11]
Protocol 2: Dose-Response Analysis of this compound using MTT Assay
-
Cell Seeding: Based on the optimal seeding density determined in Protocol 1, seed cells in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 10 µM, 3.16 µM, 1 µM, 0.316 µM, 0.1 µM, 0.0316 µM, 0.01 µM, and a vehicle control with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Murine Macrophage Cell Line
| This compound (µM) | % Viability (Mean ± SD) |
| 10 | 5.2 ± 1.5 |
| 3.16 | 15.8 ± 3.2 |
| 1 | 48.9 ± 5.1 |
| 0.316 | 85.4 ± 4.7 |
| 0.1 | 95.1 ± 3.9 |
| 0.0316 | 98.2 ± 2.5 |
| 0.01 | 99.1 ± 2.1 |
| 0 (Vehicle) | 100 ± 2.8 |
Table 2: IC50 Values of Csf1R Inhibitors in Different Cell Lines (Literature Data)
| Compound | Cell Line | Assay | IC50 (nM) |
| Pexidartinib (PLX3397) | CSF1R-dependent cell line | Cell Viability | 20 |
| PLX5622 | CSF1R-dependent cell line | Cell Viability | 10 |
Note: This table provides example data from related compounds to give a general idea of the expected potency. The actual IC50 for this compound will need to be determined experimentally.
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for high variability in cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
Csf1R-IN-20 stability in cell culture media
Welcome to the technical support center for Csf1R-IN-20. This resource provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture applications, the final concentration of DMSO should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution?
A2: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Proper storage is crucial for maintaining the integrity and stability of the compound.
Q3: I am observing unexpected or inconsistent results in my cell-based assays. Could the stability of this compound in my cell culture media be a factor?
A3: Yes, the stability of any small molecule inhibitor in aqueous cell culture media can significantly impact experimental outcomes. Factors such as media composition, pH, temperature, and exposure to light can contribute to the degradation of the compound over the course of an experiment. It is recommended to determine the stability of this compound under your specific experimental conditions.
Q4: What are the primary factors that can affect the stability of a small molecule inhibitor like this compound in cell culture media?
A4: Several factors can influence stability, including:
-
Hydrolysis: Reaction with water can lead to the breakdown of the compound.
-
Enzymatic Degradation: Enzymes present in serum-containing media can metabolize the inhibitor.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration.
-
Light Sensitivity: Exposure to light can cause photodegradation.
-
pH: The pH of the culture media can affect the chemical stability of the compound.
Q5: How can I assess the stability of this compound in my specific cell culture medium?
A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course that is relevant to your experiments (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Loss of inhibitory activity over time | The compound may be unstable in the cell culture media under your experimental conditions. | Perform a stability study to determine the half-life of this compound in your media. Consider replenishing the media with fresh inhibitor at regular intervals. |
| High variability between replicate experiments | Inconsistent compound concentration due to degradation or adsorption to plasticware. | Ensure consistent handling and storage of the compound. Pre-incubate plates with media containing the inhibitor to saturate binding sites before adding cells. |
| Precipitation of the compound in the media | The concentration of this compound exceeds its solubility in the aqueous media. | Lower the final concentration of the inhibitor. Ensure the DMSO concentration in the final culture volume is minimal. |
| Unexpected cellular toxicity | The solvent (DMSO) concentration may be too high, or a degradation product of the inhibitor could be toxic. | Perform a dose-response curve with the vehicle control (DMSO) to determine its toxicity threshold. Analyze for potential degradation products using HPLC or mass spectrometry. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
The t=0 sample should be processed immediately after preparation.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples.
-
To precipitate proteins, add a 3-fold excess of cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from media components and potential degradation products. A C18 column with a gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Determine the half-life (t1/2) of the compound in the media.
-
Quantitative Data Summary
As stability data for this compound is not publicly available, researchers should generate their own data following the protocol above. The results can be summarized in a table similar to the template below.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [Calculated %] |
| 8 | [Measured Concentration] | [Calculated %] |
| 24 | [Measured Concentration] | [Calculated %] |
| 48 | [Measured Concentration] | [Calculated %] |
| Half-life (t1/2) | \multicolumn{2}{c | }{[Calculated Half-life] hours} |
Visualizations
Csf1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[1] Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[1]
Caption: Csf1R signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.
Caption: Workflow for determining the stability of this compound.
Troubleshooting Decision Tree
This decision tree provides a logical guide for troubleshooting unexpected experimental results when using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Csf1R-IN-20
Welcome to the technical support center for Csf1R-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell line-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] Its chemical name is N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide.[2][3] this compound functions by inhibiting the auto-phosphorylation of CSF-1R, thereby blocking its signaling pathway.[1] This pathway is crucial for the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[4]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for its target, CSF-1R, is reported to be 467 nM.[1][5] It is important to note that this value represents the potency of the inhibitor against the kinase activity of the receptor and not necessarily its cytotoxic concentration in cell-based assays.
Q3: Is there any information on the cytotoxicity of this compound in cell lines?
A study on a series of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide CSF-1R inhibitors, which includes compounds structurally related to this compound, reported that these inhibitors exhibit minimal cytotoxicity at higher concentrations.[2] However, specific quantitative cytotoxicity data (e.g., IC50 for cell viability) for this compound across a panel of different cell lines is not yet publicly available. Researchers are advised to determine the optimal non-toxic concentration range for their specific cell line and experimental conditions.
Q4: What are the potential off-target effects of this compound?
While specific off-target effects for this compound have not been detailed, kinase inhibitors, in general, can exhibit off-target activity.[6][7][8] The isoxazole-carboxamide scaffold present in this compound may interact with other kinases. It is recommended to perform kinome-wide profiling or to test the inhibitor against closely related kinases to assess its selectivity, especially when unexpected cellular phenotypes are observed.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the use of this compound in cell line experiments.
Problem 1: No observable effect on cell viability or signaling at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the calculated concentration of your stock solution and working dilutions. The reported IC50 of 467 nM is for kinase inhibition; cellular effects may require higher concentrations. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inhibitor instability | Ensure proper storage of the stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Low Csf1R expression in the cell line | Confirm the expression of CSF-1R in your cell line of interest using techniques like Western blot, flow cytometry, or qPCR. Cell lines with low or no Csf1R expression are not expected to respond to this inhibitor. |
| Cell culture conditions | High serum concentrations in the culture medium may contain growth factors that bypass the need for Csf1R signaling, masking the effect of the inhibitor. Consider reducing the serum concentration if experimentally feasible. |
Problem 2: Excessive or unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| High inhibitor concentration | The concentration used may be too high for your specific cell line. Perform a dose-response curve to determine the cytotoxic IC50 and select a concentration that inhibits the target without causing widespread cell death. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control (cells treated with the same concentration of solvent without the inhibitor) should always be included in your experiments. |
| Off-target effects | The observed toxicity may be due to the inhibition of other essential kinases. Consider using a structurally different CSF1R inhibitor as a control to see if the same phenotype is observed. |
| Assay-specific artifacts | Some cytotoxicity assays can be affected by the chemical properties of the compound being tested. For example, compounds can interfere with the reagents used in MTT or crystal violet assays.[9] Consider using an alternative viability assay (e.g., CellTiter-Glo) to confirm your results. |
Data Presentation
Table 1: Inhibitory Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| This compound (compound 7a) | CSF-1R | 467 | [1][5] |
| Csf1R-IN-21 (compound 7e) | CSF-1R | 31 | [4] |
| Csf1R-IN-8 (Compound 22) | CSF-1R | 12 | [4] |
| Csf1R-IN-9 (Compound 46) | CSF-1R | 28 | [4] |
| Csf1R-IN-10 (Compound 48) | CSF-1R | 5 | [4] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability. It is recommended to optimize the conditions for your specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Mandatory Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSF1R | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. csf1r抑制剂 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MTT and Crystal Violet Assays: Potential Confounders in Nanoparticle Toxicity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Csf1R-IN-20 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Csf1R-IN-20, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R).
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors, from reagent handling to biological complexities. This guide addresses common issues encountered during this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Inhibition of Csf1R Phosphorylation | 1. Suboptimal Inhibitor Concentration: The effective concentration can vary between cell lines and experimental systems. 2. Inhibitor Degradation: Improper storage or handling of this compound. 3. High Cell Density: Insufficient inhibitor-to-cell ratio. 4. Presence of High Concentrations of Csf1R Ligands (CSF-1, IL-34): Competitive binding can reduce inhibitor efficacy.[1][2][3] | 1. Perform a Dose-Response Curve: Determine the IC50 for your specific cell line or model system. 2. Proper Storage: Store this compound as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 3. Optimize Seeding Density: Ensure consistent cell numbers across experiments. 4. Control Ligand Concentration: Use serum-free or low-serum media where possible, or quantify and normalize ligand concentrations. |
| High Variability in Cell Viability/Proliferation Assays | 1. Off-Target Effects: At high concentrations, inhibitors can affect other kinases. 2. Cell Line Heterogeneity: Different subclones within a cell line may exhibit varied sensitivity. 3. Variability in Treatment Duration: Inconsistent exposure times can lead to divergent results. 4. Differential Dependence on Csf1R Signaling: Not all myeloid cells are equally dependent on Csf1R for survival.[4][5] | 1. Use a Selective Concentration: Titrate this compound to the lowest effective concentration that inhibits Csf1R without causing broad cytotoxicity. 2. Cell Line Authentication: Regularly perform cell line authentication. Consider single-cell cloning to generate a more homogenous population. 3. Standardize Protocols: Ensure precise timing for all treatment and assay steps. 4. Characterize Your Model: Confirm the dependence of your chosen cell type on Csf1R signaling. |
| Unexpected In Vivo Efficacy Results | 1. Poor Bioavailability/Pharmacokinetics: Issues with formulation, route of administration, or metabolic instability. 2. Blood-Brain Barrier Penetrance: For neurological models, insufficient CNS exposure can limit efficacy.[5] 3. Redundancy in Signaling Pathways: Other pathways may compensate for Csf1R inhibition. 4. Impact on Peripheral Myeloid Cells: Csf1R inhibition is not specific to microglia and can affect macrophages in other tissues, potentially influencing systemic responses.[6][7] | 1. Optimize Formulation and Dosing: Consult literature for appropriate vehicle and administration routes. Conduct pharmacokinetic studies if possible. 2. Select Appropriate Inhibitor: For CNS studies, use a Csf1R inhibitor with known brain penetrance. 3. Combination Therapy: Consider co-targeting compensatory pathways. 4. Monitor Peripheral Effects: Assess the impact on circulating monocytes and tissue macrophages to understand the full biological context. |
| Variability in Macrophage/Microglia Depletion | 1. Incomplete Inhibition: Insufficient dose or duration of treatment. 2. Differential Sensitivity of Macrophage Subsets: Some tissue-resident macrophages may be less dependent on Csf1R signaling.[4] 3. Rapid Repopulation: Upon cessation of treatment, microglia can repopulate the CNS.[2][5] | 1. Optimize Dosing Regimen: For in vivo studies, ensure sustained inhibitor exposure, for example, by formulating in chow.[5] 2. Confirm Depletion: Use multiple markers (e.g., Iba1, CD68) to validate the depletion of the target cell population. 3. Consider Experimental Timeline: Factor in the dynamics of depletion and repopulation when designing experiments and interpreting results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of the Csf1R.[1] Binding of the ligands, CSF-1 or IL-34, to the extracellular domain of Csf1R induces receptor dimerization and autophosphorylation of tyrosine residues.[2][3][4] This phosphorylation initiates downstream signaling cascades, including the PI3K/Akt, JNK, and ERK1/2 pathways, which are crucial for the survival, proliferation, differentiation, and motility of myeloid cells.[2][3] this compound prevents this autophosphorylation, thereby blocking these downstream signals.
Q2: How should I prepare and store this compound?
A2: For optimal stability and to minimize variability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, a fresh working solution should be prepared by diluting the stock solution in the appropriate cell culture medium or vehicle for in vivo administration.
Q3: Can this compound affect other cells besides macrophages and microglia?
A3: While Csf1R is predominantly expressed on cells of the mononuclear phagocyte lineage, including macrophages, monocytes, and microglia, its inhibition can have broader effects.[8][9][10] Studies have shown that Csf1R inhibitors can impact hematopoiesis, affecting both myeloid and lymphoid compartments in the bone marrow and spleen.[6][7] Therefore, it is crucial to consider these potential systemic effects when interpreting data, especially from in vivo experiments.
Q4: What are the key differences between targeting Csf1R with a small molecule inhibitor versus a monoclonal antibody?
A4: Small molecule inhibitors like this compound target the intracellular kinase domain, while monoclonal antibodies typically bind to the extracellular domain of Csf1R, preventing ligand binding.[1] Key differences include:
-
Blood-Brain Barrier Penetrance: Small molecules often have better CNS penetration than large antibody molecules, making them more suitable for targeting microglia in neurodegenerative disease models.[5]
-
Specificity: Both can be highly specific, but off-target effects can occur with small molecules at higher concentrations.
-
Pharmacokinetics: Antibodies generally have a longer half-life than small molecules, which may require different dosing schedules.
Experimental Protocols
Protocol 1: In Vitro Csf1R Phosphorylation Assay (Western Blot)
This protocol details a method to assess the inhibitory effect of this compound on Csf1R phosphorylation in a macrophage cell line (e.g., RAW 264.7).
-
Cell Seeding: Plate 1-2 x 10^6 RAW 264.7 cells in a 6-well plate and culture overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal Csf1R activation.
-
Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the cells and incubate for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15 minutes to induce Csf1R phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Csf1R (e.g., p-Tyr723) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Csf1R and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: In Vivo Microglia Depletion Study
This protocol provides a general framework for assessing the depletion of microglia in the mouse brain using a Csf1R inhibitor.
-
Animal Acclimatization: Acclimatize adult C57BL/6 mice for at least one week before the experiment.
-
Inhibitor Formulation: Formulate the Csf1R inhibitor in rodent chow at a concentration known to be effective (e.g., PLX5622 at 1200 ppm or PLX3397 at 290 ppm).[5] Provide this chow ad libitum. A control group should receive standard chow.
-
Treatment Duration: Treat the mice for a period of 7 to 21 days to achieve significant microglia depletion.[5]
-
Tissue Collection:
-
At the end of the treatment period, deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Harvest the brains and post-fix in 4% PFA overnight at 4°C.
-
-
Immunohistochemistry:
-
Cryoprotect the brains in 30% sucrose.
-
Section the brains on a cryostat or vibratome (e.g., 30-40 µm sections).
-
Perform immunohistochemistry using an antibody against a microglia marker (e.g., Iba1).
-
Use a fluorescently labeled secondary antibody for visualization.
-
-
Imaging and Quantification:
-
Capture images of specific brain regions (e.g., cortex, hippocampus) using a fluorescence or confocal microscope.
-
Quantify the number of Iba1-positive cells per unit area in both the control and treated groups to determine the percentage of microglia depletion.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 7. pnas.org [pnas.org]
- 8. Functional characterization of a novel CSF1R mutation causing hereditary diffuse leukoencephalopathy with spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibited CSF1R Alleviates Ischemia Injury via Inhibition of Microglia M1 Polarization and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Csf1R-IN-20 and GW2580 for CSF1R Inhibition
In the landscape of targeted therapies, inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R) have emerged as a promising strategy for a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Among the numerous small molecule inhibitors developed, Csf1R-IN-20 and GW2580 are two compounds that have garnered attention within the research community. This guide provides a detailed in vitro comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Biochemical Potency: A Quantitative Look at CSF1R Inhibition
The cornerstone of evaluating any kinase inhibitor is its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
A recent study has characterized a series of compounds, including this compound (referred to as compound 7a in the publication), as dual inhibitors of CSF1R and c-Kit.[1] While this compound itself displayed a modest IC50 of 467 nM against CSF1R, more potent analogs from the same series, such as compounds 7d and 7e, exhibited significantly improved inhibitory activities with IC50 values of 33 nM and 31 nM, respectively.[1]
GW2580, a well-established CSF1R inhibitor, has been extensively characterized in multiple studies. It demonstrates potent inhibition of the human cFMS kinase (CSF1R) with a reported IC50 of 30 nM.[1] In various in vitro kinase assays, its IC50 has been consistently shown to be in the low nanomolar range.
| Compound | Target | IC50 (nM) | Reference |
| This compound (7a) | CSF1R | 467 | [1] |
| This compound series (7d) | CSF1R | 33 | [1] |
| This compound series (7e) | CSF1R | 31 | [1] |
| GW2580 | cFMS (CSF1R) | 30 | [1] |
Kinase Selectivity: On-Target Precision vs. Off-Target Effects
A critical aspect of a kinase inhibitor's profile is its selectivity – its ability to inhibit the intended target without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and potential toxicity.
The developers of the this compound series highlight that their potent compounds (7d, 7e, and 9a) exhibit not only outstanding inhibitory activities but also selectivity.[1] The initial compound, this compound, is described as a dual CSF1R/c-Kit inhibitor.[1]
GW2580 is renowned for its high selectivity. It has been profiled against a large panel of kinases and has been shown to be 150- to 500-fold more selective for cFMS compared to a range of other kinases, including b-Raf, CDK4, c-KIT, c-SRC, EGFR, and others.[1] This high degree of selectivity makes GW2580 a valuable tool for specifically interrogating the role of CSF1R signaling.
Cellular Activity: Impact on CSF1R-Dependent Processes
Beyond biochemical assays, it is crucial to assess an inhibitor's activity in a cellular context. This includes its ability to inhibit CSF1R autophosphorylation and to affect cell proliferation and viability in CSF1-dependent cell lines.
This compound has been shown to inhibit CSF1R autophosphorylation.[1] The more potent compounds in its series demonstrated minimal cytotoxicity at higher concentrations, suggesting a favorable therapeutic window.[1]
GW2580 effectively inhibits CSF1-stimulated growth of various cell types. For instance, it inhibits the growth of CSF-1 stimulated M-NFS-60 myeloid tumor cells and freshly isolated human monocytes with IC50 values of 0.33 µM and 0.47 µM, respectively.[1] Furthermore, it has been shown to inhibit CSF1R phosphorylation in RAW264.7 murine macrophages.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| GW2580 | M-NFS-60 (murine myeloid) | Growth Inhibition (CSF-1 stim) | 0.33 | [1] |
| GW2580 | Human Monocytes | Growth Inhibition (CSF-1 stim) | 0.47 | [1] |
| GW2580 | NSO (murine myeloid) | Growth Inhibition (serum stim) | 13.5 | [1] |
| GW2580 | HUVEC | Growth Inhibition (VEGF stim) | 12 | [1] |
Experimental Methodologies
To ensure a comprehensive understanding and allow for replication and extension of these findings, detailed experimental protocols are essential.
Biochemical Kinase Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.
Protocol Details:
-
Enzyme and Substrate Preparation: Recombinant human CSF1R kinase domain is used. A generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1, serves as the phosphate acceptor.
-
Inhibitor Preparation: The test compounds (this compound and GW2580) are serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction: The kinase, substrate, and assay buffer are combined in the wells of a microplate. The inhibitor dilutions are then added. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 40-60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added, which measures the amount of ADP produced, correlating with kinase activity. The luminescent signal is read using a plate reader.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
Cellular Proliferation Assay (General Protocol)
Cell-based assays are critical for assessing the on-target effects of an inhibitor in a more biologically relevant system. The following is a general protocol for a cell proliferation assay using a CSF1-dependent cell line.
Caption: General workflow for a cell proliferation assay to assess inhibitor efficacy.
Protocol Details:
-
Cell Culture: A CSF1-dependent cell line, such as the murine myeloid cell line M-NFS-60, is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: The cells are treated with serial dilutions of the inhibitors.
-
Stimulation: Recombinant CSF-1 is added to the wells to stimulate proliferation.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: A viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo®) is added to the wells.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to controls, and the cellular IC50 is calculated.
Western Blot for CSF1R Phosphorylation
To directly assess the inhibition of CSF1R signaling, Western blotting for phosphorylated CSF1R is a standard method.
References
Validating Target Engagement of CSF1R Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical therapeutic target in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3][4] Developing potent and selective CSF1R inhibitors is a key focus of drug discovery programs. However, demonstrating that a compound effectively engages with CSF1R in a cellular context is a crucial step in the validation process. This guide provides a comparative overview of key experimental methods to validate the target engagement of CSF1R inhibitors, using known compounds as examples. While this guide focuses on the validation of a hypothetical inhibitor, "Csf1R-IN-20," the principles and methods described are broadly applicable to any CSF1R inhibitor.
Comparative Data of Known CSF1R Inhibitors
Effective validation of a new inhibitor requires benchmarking against existing compounds. The following table summarizes the inhibitory concentrations (IC50) of several known CSF1R inhibitors. This data provides a reference for the expected potency of a novel inhibitor like this compound.
| Compound | CSF1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| Pexidartinib (PLX3397) | 13 | c-KIT (27), FLT3 (160) | [5][6] |
| PLX5622 | - | Higher selectivity than PLX3397 | [1][7] |
| Sotuletinib (BLZ945) | 1 | c-KIT (3200), PDGFR-β (4800), FLT3 (9100) | [5] |
| Vimseltinib | 2 | c-KIT (480), PDGFR-α (430), PDGFR-β (2300) | [5] |
| JNJ-40346527 | - | Selective | [2][8] |
| Ki20227 | - | Moderate AURB activity | [9] |
| GW2580 | 20 | c-KIT (19020), FLT3 (14500), PDGFRα (67360), PDGFRβ (55980) | [5] |
Note: IC50 values can vary depending on the assay conditions. It is crucial to perform side-by-side comparisons under identical conditions.
Key Methods for Validating CSF1R Target Engagement
Several robust methods can be employed to confirm that a compound directly binds to and inhibits CSF1R in cells. This section details the protocols for three widely used assays: the NanoBRET™ Target Engagement Intracellular Kinase Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting for downstream signaling.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells.[10][11][12][13][14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer) that binds to the active site of the target.
Experimental Protocol:
-
Cell Line Preparation:
-
Assay Setup:
-
Harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
Dispense the cell suspension into a 96-well or 384-well white assay plate.[12]
-
-
Compound and Tracer Addition:
-
Add the test compound (e.g., this compound) at various concentrations to the assay plate.
-
Add the NanoBRET™ tracer (e.g., Tracer K-4 for CSF1R) to all wells at a predetermined optimal concentration.[13]
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[12][14]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Visualizations:
Caption: Workflow of the NanoBRET Target Engagement Assay for CSF1R.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.[15][16][17][18][19] When a compound binds to its target protein, it generally increases the protein's resistance to thermal denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells that endogenously express CSF1R (e.g., macrophage cell lines).
-
Treat the cells with the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) and incubate at 37°C for a specified time to allow for cell penetration and target binding.[15]
-
-
Thermal Denaturation:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) to induce protein denaturation and precipitation.[16] A temperature gradient is used to determine the melting curve.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CSF1R in each sample using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CSF1R as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The resulting melting curves will show a shift to a higher temperature for the compound-treated sample if the compound binds to and stabilizes CSF1R. The difference in the melting temperature (Tm) is a measure of target engagement.
-
Visualizations:
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Western Blotting for Downstream Signaling
Inhibition of CSF1R's kinase activity should block the downstream signaling cascade.[20] Western blotting can be used to measure the phosphorylation status of CSF1R itself (autophosphorylation) and key downstream effectors like ERK, providing functional evidence of target engagement.[21][22]
Experimental Protocol:
-
Cell Culture and Starvation:
-
Culture cells expressing CSF1R in appropriate media.
-
Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal signaling activity.[22]
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a CSF1R ligand (e.g., recombinant human CSF-1) for a short duration (e.g., 5-20 minutes) to induce receptor activation and downstream signaling.[22]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[22]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for phosphorylated CSF1R (p-CSF1R, e.g., at Tyr723 or Tyr809), total CSF1R, phosphorylated ERK (p-ERK), and total ERK.[23][24][25] An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).[22]
-
-
Signal Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.[22]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A dose-dependent decrease in p-CSF1R and p-ERK in the presence of the inhibitor confirms target engagement and functional inhibition.
-
Visualizations:
Caption: Simplified CSF1R signaling pathway and the point of inhibition.
Conclusion
Validating the target engagement of a novel CSF1R inhibitor is a multi-faceted process that requires orthogonal approaches. The NanoBRET™ assay provides direct evidence of binding in living cells and allows for the determination of cellular potency. CETSA confirms this interaction in a label-free manner by measuring the thermal stabilization of the target protein. Finally, western blotting for downstream signaling molecules provides functional validation that the binding event translates into the inhibition of the receptor's kinase activity. By employing these complementary methods, researchers can confidently establish the on-target activity of new CSF1R inhibitors like this compound and build a strong foundation for further preclinical and clinical development.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CSF1R-NanoLuc® Fusion Vector [promega.com]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
- 13. promega.com [promega.com]
- 14. eubopen.org [eubopen.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Publications — CETSA [cetsa.org]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of CSF1R/p-ERK1/2 signaling pathway on RF/6A cells under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. biocompare.com [biocompare.com]
- 25. Phospho-CSF-1R/M-CSF-R (Tyr723) (49C10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Analysis: Csf1R-IN-20 and Pexidartinib in CSF1R Inhibition
For researchers and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in advancing therapeutic strategies. This guide provides a comparative overview of two inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R): Csf1R-IN-20 and the FDA-approved drug, pexidartinib. This comparison is based on currently available preclinical data.
Executive Summary
Pexidartinib (PLX3397) is a well-characterized, potent inhibitor of CSF1R with proven clinical efficacy in the treatment of tenosynovial giant cell tumor (TGCT). It exhibits high affinity for CSF1R and has a well-documented selectivity profile. This compound is a more recently described CSF1R inhibitor, identified as a dual inhibitor of CSF1R and c-Kit. While initial biochemical data is available, a comprehensive public dataset on its kinase selectivity and in vivo efficacy is not as readily available as for pexidartinib, limiting a direct, in-depth comparison.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the available quantitative data for this compound and pexidartinib. It is important to note that the data for this compound is limited to its primary targets, while a broader selectivity panel is available for pexidartinib.
| Parameter | This compound (compound 7a) | Pexidartinib (PLX3397) |
| Target(s) | CSF1R, c-Kit | CSF1R, c-Kit, FLT3 |
| CSF1R IC50 | 467 nM | ~13-29 nM |
| c-Kit IC50 | Data not publicly available | ~10-27 nM |
| FLT3 IC50 | Data not publicly available | ~160 nM |
| Kinase Selectivity | Data on a broad kinase panel is not publicly available. | High selectivity for CSF1R and c-Kit over a panel of 226 kinases. |
| Cellular Potency | Data not publicly available. | Effective inhibition of CSF1R autophosphorylation in cellular assays. |
| In Vivo Efficacy | Data not publicly available. | Demonstrated tumor growth inhibition in preclinical models and clinical efficacy in TGCT. |
Note: More potent analogs of this compound from the same chemical series have been reported with IC50 values for CSF1R as low as 31 nM.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation. Below are representative protocols for key experiments in the characterization of CSF1R inhibitors.
Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to determine the inhibitory activity of compounds against a specific kinase.
Principle: This assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage. A FRET (Fluorescence Resonance Energy Transfer) peptide substrate is used, which has a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein) at its ends. When the peptide is phosphorylated by the kinase, it is protected from cleavage by a protease. If the kinase is inhibited, the peptide remains unphosphorylated and is cleaved by the protease, disrupting the FRET and leading to an increase in the donor fluorescence signal.
General Protocol:
-
Kinase Reaction: The kinase, the FRET peptide substrate, and ATP are combined in a reaction buffer. The test compound (e.g., pexidartinib) is added at various concentrations. The reaction is incubated to allow for phosphorylation.
-
Development Reaction: A development reagent containing a site-specific protease is added to the reaction mixture. This protease specifically cleaves the non-phosphorylated peptide.
-
Signal Detection: The fluorescence is measured using a plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: The ratio of the two emission signals is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound. IC50 values are then calculated from the dose-response curves.
Cellular CSF1R Autophosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the ligand-induced autophosphorylation of CSF1R in a cellular context.
Principle: Cells expressing CSF1R are stimulated with its ligand, CSF-1, which induces receptor dimerization and autophosphorylation of specific tyrosine residues. The level of phosphorylated CSF1R can be detected by Western blotting using a phospho-specific antibody. An effective inhibitor will reduce the level of CSF1R phosphorylation.
General Protocol:
-
Cell Culture and Treatment: Cells (e.g., macrophages or engineered cell lines) are cultured and then serum-starved to reduce basal signaling. The cells are pre-incubated with the test compound at various concentrations before stimulation with recombinant CSF-1.
-
Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the Western blot.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of CSF1R (e.g., anti-phospho-CSF1R Tyr723). A second primary antibody against total CSF1R is used as a loading control.
-
Signal Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to phosphorylated and total CSF1R is quantified. The ratio of phosphorylated to total CSF1R is calculated to determine the inhibitory effect of the compound.
Mandatory Visualizations
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling pathway and the point of inhibition by small molecule inhibitors.
Experimental Workflow: Kinase Inhibition Assay
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Conclusion
Pexidartinib is a potent and selective CSF1R inhibitor with a significant body of preclinical and clinical data supporting its efficacy. This compound has been identified as a dual CSF1R/c-Kit inhibitor with a reported biochemical potency in the sub-micromolar range. However, a comprehensive public dataset on its broader kinase selectivity and in vivo activity is necessary for a more thorough and direct comparison with pexidartinib. Researchers should consider the available data and the specific requirements of their studies when selecting a CSF1R inhibitor. For applications requiring a well-characterized inhibitor with proven in vivo activity and a known selectivity profile, pexidartinib is a clear choice. Further publication of data on this compound will be necessary to fully evaluate its potential as a research tool and therapeutic candidate.
Decoding Kinase Cross-Reactivity: A Comparative Analysis of Csf1R Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the selectivity and off-target effects of Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors. This guide provides a comparative analysis of prominent Csf1R inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of appropriate chemical tools for research and development.
Introduction: The Colony-Stimulating Factor 1 Receptor (Csf1R), a member of the class III receptor tyrosine kinase family, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes. Its involvement in various pathological processes, including cancer, inflammatory disorders, and neurodegenerative diseases, has made it an attractive therapeutic target. A critical aspect in the development and application of Csf1R inhibitors is their selectivity, as off-target effects on other kinases can lead to unforeseen biological consequences and toxicities.
While information on a specific inhibitor designated "Csf1R-IN-20" is not publicly available, this guide provides a comparative framework using well-characterized Csf1R inhibitors: the relatively selective inhibitors Pexidartinib (PLX3397) , PLX5622 , and GW2580 , alongside the multi-kinase inhibitor Sorafenib , which also targets Csf1R. This comparison will illuminate the varying degrees of kinase selectivity and provide insights into the interpretation of experimental outcomes.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount and is typically assessed by screening the compound against a large panel of kinases, often presented as a "kinome scan." The data, usually in the form of half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), reveals the inhibitor's potency and spectrum of activity. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases.
Below is a comparative table summarizing the available kinase inhibition data for the selected Csf1R inhibitors. It is important to note that the breadth of publicly available data varies for each compound.
| Kinase Target | Pexidartinib (IC50, nM) | PLX5622 (Selectivity) | GW2580 (IC50, nM) | Sorafenib (IC50, nM) |
| Csf1R (c-FMS) | 20 [1] | Highly Selective (<10 nM IC50) [2] | 30 [3] | ~50-90 |
| KIT | 10[1] | >20-fold less potent than Csf1R[2][4] | >150-fold less potent than Csf1R[3] | 68[5] |
| FLT3 | 160[1] | >20-fold less potent than Csf1R[2][4] | >150-fold less potent than Csf1R[3] | 58[5] |
| VEGFR2 | - | - | - | 90[5][6] |
| PDGFRβ | - | - | - | 57[5][6] |
| BRAF | - | - | - | 22[5] |
| RAF1 | - | - | - | 6[5] |
| TRKA | - | - | 880[3] | - |
Visualizing the Csf1R Signaling Pathway
To understand the context of Csf1R inhibition, it is crucial to visualize its signaling cascade. Csf1R is activated by its ligands, CSF-1 (Colony-Stimulating Factor 1) and IL-34, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like PI3K/AKT and MAPK/ERK, which regulate cellular responses such as proliferation, survival, and differentiation.
Caption: Csf1R signaling pathway.
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are outlines of common methodologies used to generate the kinase inhibition data presented in this guide.
KINOMEscan™ Competition Binding Assay
This high-throughput assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase.
-
Principle: A DNA-tagged kinase is incubated with the test compound and a ligand-coated solid support. The amount of kinase bound to the support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.
-
Workflow:
-
A panel of human kinases, each tagged with a unique DNA barcode, is used.
-
The test compound is incubated with the kinase and ligand-coated beads.
-
After reaching equilibrium, the beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is determined by qPCR of the DNA tag.
-
Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the compound to the kinase.[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
Evaluating the Specificity of Csf1R-IN-20 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the cellular specificity of the novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, Csf1R-IN-20. Due to the limited availability of comprehensive, publicly accessible data on the broad cellular selectivity of this compound, this document outlines the established methodologies and presents comparative data for well-characterized CSF1R inhibitors to serve as a benchmark for evaluation.
The Colony-Stimulating Factor 1 Receptor is a critical tyrosine kinase involved in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Its role in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, has made it a prime target for therapeutic intervention.[2][3] this compound has been identified as an inhibitor of CSF1R with a reported IC50 of 467 nM.[4] However, a thorough understanding of its specificity is paramount for its advancement as a research tool or therapeutic candidate.
Comparative Analysis of CSF1R Inhibitors
To contextualize the evaluation of this compound, the following table summarizes the cellular activity and selectivity of other widely studied CSF1R inhibitors. This data is compiled from various cellular assays and kinase panels.
| Inhibitor | Csf1R IC50/EC50 (nM) | Off-Target Kinases (IC50 in nM) | Cell-Based Assay(s) | Reference(s) |
| This compound | 467 | Data not publicly available | Biochemical Assay | [4] |
| Pexidartinib (PLX3397) | 13 | c-KIT (27), FLT3 (160) | Csf1R phosphorylation, Macrophage polarization, Cell viability | [2][5] |
| GW2580 | 20 | Highly selective; c-KIT (>10,000), FLT3 (>10,000) | M-NFS-60 cell proliferation, Csf1R autophosphorylation | [2][6] |
| Vimseltinib (DCC-3014) | 2 | c-KIT (480), PDGFRα (430), PDGFRβ (2300) | Switch-pocket binding | [2][7] |
| Sotuletinib (BLZ945) | 1 | c-KIT (3200), PDGFRβ (4800), FLT3 (9100) | Macrophage repolarization | [2][8] |
| ARRY-382 | Data not publicly available | Data not publicly available | Prevents microglia proliferation | [9] |
Experimental Protocols for Assessing Csf1R Specificity
To rigorously determine the cellular specificity of this compound, a multi-pronged approach employing a variety of cell-based assays is recommended.
Csf1R Phosphorylation Assay in THP-1 Cells
This assay directly measures the ability of an inhibitor to block ligand-induced autophosphorylation of Csf1R in a human monocytic cell line that endogenously expresses the receptor.
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.
-
Serum Starvation: Prior to the experiment, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound or a reference inhibitor for 1 hour.
-
Ligand Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place the cells on ice and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Analysis: The level of phosphorylated Csf1R can be quantified using various methods such as:
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-Csf1R (e.g., Tyr723) and total Csf1R.
-
ELISA: Utilize a sandwich ELISA kit with a capture antibody for total Csf1R and a detection antibody for phospho-Csf1R.[10]
-
Homogeneous Time-Resolved Fluorescence (HTRF): A high-throughput method to measure the proximity of donor and acceptor fluorophore-labeled antibodies targeting total and phosphorylated protein.[11]
-
Downstream Signaling Pathway Inhibition (p-ERK) Assay
Assessing the inhibition of downstream signaling molecules, such as ERK1/2, provides further evidence of on-target activity.
Protocol:
-
Follow the same cell culture, starvation, inhibitor treatment, and ligand stimulation steps as the Csf1R phosphorylation assay.
-
Analysis: Following cell lysis, quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using Western Blot or ELISA. A selective Csf1R inhibitor should reduce CSF-1-induced p-ERK levels.[12]
Cell Proliferation Assay (M-NFS-60)
This assay determines the effect of the inhibitor on the proliferation of a murine macrophage cell line that is dependent on CSF-1 for growth and survival.
Protocol:
-
Cell Culture: Maintain M-NFS-60 cells in a medium containing recombinant murine CSF-1.
-
Assay Setup: Seed the cells in a 96-well plate in the presence of a suboptimal concentration of CSF-1.
-
Inhibitor Treatment: Add serial dilutions of this compound or a control inhibitor to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a cell-titer glo assay.
-
Counter-Screen: To confirm that the anti-proliferative effect is Csf1R-dependent, a parallel assay should be run using a cell line that does not depend on Csf1R for proliferation (e.g., a cell line grown in the presence of GM-CSF).[12]
Kinome-Wide Selectivity Profiling
To identify potential off-targets, this compound should be screened against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs). These services often utilize in vitro binding or activity assays against hundreds of purified kinases.
Visualizing Key Processes
To aid in the understanding of the experimental design and the biological context, the following diagrams illustrate the Csf1R signaling pathway and a general workflow for assessing inhibitor specificity.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1R in Cancer: More than a Myeloid Cell Receptor | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencellonline.com [sciencellonline.com]
- 11. AID 307205 - Inhibition of CSF1R by HTRF assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating CSF1R Inhibitor Effects on Macrophage Polarization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of CSF1R inhibitors on macrophage polarization, a critical process in immunology and oncology research. As the tumor microenvironment and its modulation are of paramount importance in developing novel cancer therapies, understanding how small molecules influence macrophage phenotype is crucial. This document offers a comparative analysis of the effects of known CSF1R inhibitors, providing a benchmark for evaluating new compounds like Csf1R-IN-20.
Introduction to CSF1R and Macrophage Polarization
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a key regulator of macrophage differentiation, proliferation, and survival.[1][2] Its activation, primarily through its ligand CSF-1, typically promotes the polarization of macrophages towards an M2-like phenotype.[1][2] M2 macrophages are generally associated with anti-inflammatory responses, tissue repair, and pro-tumoral functions, including the suppression of anti-tumor immunity.
Conversely, M1-polarized macrophages exhibit pro-inflammatory and anti-tumoral properties. The ability to modulate the M1/M2 balance within the tumor microenvironment is a promising therapeutic strategy. CSF1R inhibitors are designed to block the signaling pathway that favors the M2 phenotype, thereby shifting the balance towards a more anti-tumoral M1 phenotype.[3][4][5] This guide will detail the methodologies to validate these effects for any CSF1R inhibitor.
Comparative Analysis of CSF1R Inhibitors
While specific public data on "this compound" is not available, its expected performance can be benchmarked against well-characterized CSF1R inhibitors such as PLX3397 (Pexidartinib) and BLZ945. These inhibitors have been shown to effectively modulate macrophage polarization.
Performance Data of Reference CSF1R Inhibitors
The following table summarizes the typical effects of reference CSF1R inhibitors on macrophage polarization based on preclinical studies. This data can serve as a comparison point for new inhibitors.
| Parameter | PLX3397 (Pexidartinib) | BLZ945 | Expected Outcome for this compound |
| Effect on M2 Markers (e.g., CD206, CD163, Arg1) | Significant Decrease[6][7] | Decrease in M2 markers[4] | A significant decrease in the expression of M2 markers is expected. |
| Effect on M1 Markers (e.g., CD86, iNOS, TNF-α) | Significant Increase in CD86[6] | Upregulation of M1 markers[8] | An increase in the expression of M1 markers is anticipated. |
| Functional Outcome in Tumors | Delayed tumor growth, shift from M2 to M1 TAMs[3] | Regression of established gliomas[4][5] | Inhibition of tumor growth and evidence of M2 to M1 repolarization in the tumor microenvironment. |
| Mechanism of Action | Competitive inhibitor of CSF1R tyrosine kinase[3] | Brain-penetrant CSF1R inhibitor[4] | Expected to be a selective inhibitor of CSF1R kinase activity. |
Experimental Protocols
To validate the effects of a novel CSF1R inhibitor like this compound, a series of well-established in vitro and in vivo experiments should be conducted.
In Vitro Macrophage Polarization Assay
This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization into M1 and M2 phenotypes, followed by treatment with a CSF1R inhibitor.
1. Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.
2. Macrophage Polarization and Inhibitor Treatment
-
Plate the M0 macrophages at a suitable density.
-
For M2 polarization, treat the cells with 20 ng/mL IL-4.
-
For M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
Concurrently, treat the IL-4 stimulated M2 macrophages with varying concentrations of the CSF1R inhibitor (e.g., this compound) or a vehicle control.
3. Analysis of Macrophage Polarization
-
Flow Cytometry: After 24-48 hours of treatment, harvest the cells and stain for M1 (e.g., CD86, MHC Class II) and M2 (e.g., CD206, CD163) surface markers. Analyze the percentage of positive cells and the mean fluorescence intensity.
-
Quantitative PCR (qPCR): Extract RNA from the treated cells and perform reverse transcription. Use qPCR to analyze the gene expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Tgf-b).
In Vivo Tumor Models
-
Establish tumors in mice using appropriate cancer cell lines.
-
Once tumors are established, treat the mice with the CSF1R inhibitor or a vehicle control.
-
Monitor tumor growth over time.
-
At the end of the study, excise the tumors and analyze the tumor microenvironment.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Stain tumor sections for M1 (e.g., iNOS, CD86) and M2 (e.g., CD206, Arginase-1) macrophage markers to assess the in situ polarization state of tumor-associated macrophages (TAMs).
-
Flow Cytometry of Tumor-Infiltrating Leukocytes: Digest the tumors to create a single-cell suspension. Stain the cells for immune cell markers, including F4/80 for macrophages, and the M1/M2 markers mentioned above, to quantify the different macrophage populations within the tumor.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz can help to visualize the complex biological pathways and experimental procedures involved in this research.
Caption: CSF1R signaling pathway leading to M2 macrophage polarization and its inhibition by this compound.
Caption: Experimental workflow for in vitro validation of this compound effects on macrophage polarization.
Caption: Logical relationship of this compound action on macrophage polarization and tumor growth.
References
- 1. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Csf1R-IN-20 and Ki20227 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of the Colony-Stimulating Factor 1 Receptor (Csf1R), Csf1R-IN-20 and Ki20227, within the context of neuroinflammation research. By inhibiting Csf1R, a key regulator of microglial proliferation, differentiation, and survival, these compounds offer a therapeutic strategy for a variety of neurodegenerative and neuroinflammatory conditions.[1] This document summarizes their biochemical and cellular activities, presents detailed experimental protocols for their use in common neuroinflammation models, and visualizes key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Ki20227 to facilitate a direct comparison of their potency and selectivity.
Table 1: Biochemical and Cellular Activity
| Compound | Target | IC₅₀ (nM) | Cell-Based Assay | Cellular Potency (IC₅₀/EC₅₀) | Reference |
| This compound | Csf1R | 2.1 | Colorectal Cancer Cell Proliferation | Not Reported | Not Found |
| Ki20227 | c-Fms (Csf1R) | 2 | M-CSF-dependent M-NFS-60 cell growth | ~100 nM | [2] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC₅₀ (nM) | Fold Selectivity vs. Csf1R | Reference |
| This compound | Data Not Available | - | - | |
| Ki20227 | VEGFR2 | 12 | 6-fold | [2] |
| PDGFRβ | 217 | 108.5-fold | [2] | |
| c-Kit | 451 | 225.5-fold | [2] |
Csf1R Signaling Pathway in Microglia
The diagram below illustrates the central role of the Csf1R signaling pathway in microglia. Ligand binding (CSF-1 or IL-34) induces receptor dimerization and autophosphorylation, initiating downstream cascades that regulate microglial survival, proliferation, and activation.
Caption: Csf1R signaling pathway in microglia.
Experimental Protocols
Detailed methodologies for key experiments in neuroinflammation research are provided below. These protocols can be adapted for the use of this compound and Ki20227.
In Vitro Microglia Activation Assay
This protocol describes the induction of an inflammatory response in cultured microglia using lipopolysaccharide (LPS) and subsequent analysis of inflammatory markers.
1. Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound or Ki20227 in DMSO.
-
Pre-treat the cells with various concentrations of the Csf1R inhibitor or vehicle (DMSO) for 1-2 hours.
3. LPS Stimulation:
-
Stimulate the microglia with LPS (100 ng/mL to 1 µg/mL) for 6-24 hours to induce an inflammatory response.
4. Analysis of Inflammatory Response:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[3]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using ELISA kits.
-
Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to measure the mRNA levels of inflammatory genes (e.g., Nos2, Tnf, Il1b).
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for microglial activation markers such as Iba1 and CD68.
Caption: In vitro microglia activation assay workflow.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice, a widely used model to study the effects of anti-inflammatory compounds.
1. Animal Model:
-
Use adult C57BL/6 mice (8-12 weeks old).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Compound Administration:
-
Administer this compound or Ki20227 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose. The vehicle used for the compound should be administered to the control group.
-
Treatment can be prophylactic (before LPS) or therapeutic (after LPS).
3. Induction of Neuroinflammation:
-
Inject a single dose of LPS (0.5-5 mg/kg) intraperitoneally (i.p.) to induce systemic inflammation and subsequent neuroinflammation.
4. Behavioral Analysis:
-
Perform behavioral tests (e.g., open field test for locomotor activity, sucrose preference test for anhedonia-like behavior) at various time points after LPS injection to assess sickness behavior.
5. Tissue Collection and Analysis:
-
At the desired time point (e.g., 24 hours post-LPS), euthanize the mice and collect brain tissue and blood.
-
Immunohistochemistry: Perfuse the animals with paraformaldehyde, and prepare brain sections for immunohistochemical analysis of microglial activation (Iba1), astrogliosis (GFAP), and neuronal health.
-
Cytokine Analysis: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines using ELISA or a multiplex cytokine assay.[4][5]
-
Gene Expression Analysis: Isolate RNA from brain tissue for qRT-PCR analysis of inflammatory gene expression.
Caption: In vivo LPS-induced neuroinflammation model workflow.
Discussion and Conclusion
Both this compound and Ki20227 are potent inhibitors of Csf1R. Ki20227 has been more extensively characterized in the public domain, with available data on its selectivity against other kinases and its efficacy in preclinical models of inflammatory diseases, including a model of multiple sclerosis (experimental autoimmune encephalomyelitis).[6] One study indicated that Ki20227 may aggravate the pathological progression of ischemia/reperfusion injury.[7]
Information regarding the selectivity profile and in vivo efficacy of this compound in neuroinflammation models is currently limited in publicly accessible literature. Therefore, a direct, comprehensive comparison of their performance in neuroinflammation models is challenging.
The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of this compound, Ki20227, and other Csf1R inhibitors in relevant in vitro and in vivo models of neuroinflammation. Such studies are crucial for elucidating the therapeutic potential of targeting Csf1R in a range of neurological disorders. Researchers are encouraged to perform head-to-head comparisons to determine the optimal compound for their specific research questions, considering factors such as potency, selectivity, and pharmacokinetic properties.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The selective M-CSF receptor tyrosine kinase inhibitor Ki20227 suppresses experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ki20227 aggravates apoptosis, inflammatory response, and oxidative stress after focal cerebral ischemia injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Csf1R-IN-20
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Csf1R-IN-20. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
GHS Hazard Statements for a Similar Compound (Csf1R-IN-3):
Personal Protective Equipment (PPE)
To minimize exposure to this compound, the following personal protective equipment should be worn at all times in the laboratory.
| PPE Component | Specifications and Guidelines |
| Eye Protection | Safety goggles with side-shields meeting ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses if there is a risk of splashing or aerosol generation. |
| Hand Protection | Disposable nitrile gloves should be worn for short-term protection against a broad range of chemicals.[2] Always inspect gloves for any tears or punctures before use. For extended handling, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | A long-sleeved, impermeable laboratory coat that closes in the back is required.[3] Clothing worn underneath should be made of natural fibers like cotton. Avoid synthetic materials such as polyester or acrylic.[2] |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, a suitable respirator is necessary. Administrative and engineering controls, such as working in a well-ventilated area or a fume hood, should be the primary methods of exposure control.[2] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[2] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage as a powder is at room temperature in the continental US, though this may vary elsewhere; for long-term stability, storing at -20°C as a powder or -80°C in solvent is recommended for similar compounds.[1][4] |
| Incompatibilities | Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1] |
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |
| Eye Contact | Remove any contact lenses and immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
Disposal Plan
Dispose of this compound and its container in accordance with all local, state, and federal regulations. The compound should be disposed of at an approved waste disposal plant[1]. Avoid release to the environment[1].
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
